molecular formula C20H23BrO4 B5207396 4-[4-(2-bromo-4,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde CAS No. 6438-53-5

4-[4-(2-bromo-4,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde

Cat. No.: B5207396
CAS No.: 6438-53-5
M. Wt: 407.3 g/mol
InChI Key: UVDOJHGUNOEKGN-UHFFFAOYSA-N
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Description

4-[4-(2-bromo-4,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde is an organic compound characterized by its complex structure, which includes a brominated dimethylphenoxy group, a butoxy linker, and a methoxybenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-bromo-4,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde typically involves multiple steps:

    Bromination: The starting material, 4,5-dimethylphenol, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position.

    Etherification: The brominated product is then reacted with 4-bromobutanol in the presence of a base such as potassium carbonate to form the butoxy linkage.

    Methoxylation: The intermediate product is further reacted with methoxybenzaldehyde under basic conditions to introduce the methoxybenzaldehyde moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in 4-[4-(2-bromo-4,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can also be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: 4-[4-(2-bromo-4,5-dimethylphenoxy)butoxy]-3-methoxybenzoic acid.

    Reduction: 4-[4-(2-bromo-4,5-dimethylphenoxy)butoxy]-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-[4-(2-bromo-4,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of brominated phenoxy compounds on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could be modified to enhance its biological activity or reduce toxicity.

Industry

In industry, this compound can be used in the production of specialty chemicals, including advanced materials and agrochemicals.

Mechanism of Action

The mechanism by which 4-[4-(2-bromo-4,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde exerts its effects depends on its interaction with molecular targets. The brominated phenoxy group may interact with enzymes or receptors, altering their activity. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially modifying their function.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(2-bromo-4,6-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde: Similar structure but with a different substitution pattern on the phenoxy group.

    2-Bromo-4,5-dimethoxybenzaldehyde: Lacks the butoxy linker and methoxybenzaldehyde moiety.

    4-Bromo-2,5-difluorobenzonitrile: Different functional groups but shares the brominated aromatic core.

Uniqueness

4-[4-(2-bromo-4,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde is unique due to its combination of a brominated phenoxy group, a butoxy linker, and a methoxybenzaldehyde moiety. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields.

Properties

IUPAC Name

4-[4-(2-bromo-4,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrO4/c1-14-10-17(21)19(11-15(14)2)25-9-5-4-8-24-18-7-6-16(13-22)12-20(18)23-3/h6-7,10-13H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDOJHGUNOEKGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)Br)OCCCCOC2=C(C=C(C=C2)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10367717
Record name 4-[4-(2-bromo-4,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6438-53-5
Record name 4-[4-(2-bromo-4,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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